molecular formula C7H13NO4 B8022727 Cyclopropyl-ethyl-amine oxalate

Cyclopropyl-ethyl-amine oxalate

Cat. No.: B8022727
M. Wt: 175.18 g/mol
InChI Key: WIMCEDJCIYUCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl-ethyl-amine oxalate, also known as 2-Cyclopropylethanamine oxalate, is an organic compound with the molecular formula C5H11N.C2H2O4 and a molecular weight of 175.183 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to an ethylamine moiety, which is further complexed with oxalic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropyl-ethyl-amine oxalate can be synthesized through various methods. One common approach involves the reaction of cyclopropyl bromide with ethylamine under basic conditions to form cyclopropyl-ethyl-amine. This intermediate is then reacted with oxalic acid to yield the oxalate salt . The reaction conditions typically involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-ethyl-amine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include cyclopropyl amides, nitriles, and various substituted cyclopropyl derivatives .

Scientific Research Applications

Cyclopropyl-ethyl-amine oxalate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclopropyl-ethyl-amine oxalate involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group can induce strain in the molecular structure, affecting the binding affinity and activity of the compound. The ethylamine moiety can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl-ethyl-amine oxalate is unique due to the presence of both the cyclopropyl and ethylamine groups, which confer distinct chemical and biological properties. The oxalate moiety also enhances its solubility and stability, making it a valuable compound in various applications .

Properties

IUPAC Name

N-ethylcyclopropanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.C2H2O4/c1-2-6-5-3-4-5;3-1(4)2(5)6/h5-6H,2-4H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMCEDJCIYUCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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